Cas no 16352-06-0 (Acetoguanide)

Acetoguanide Chemical and Physical Properties
Names and Identifiers
-
- 4-Amino-6-methyl-1,3,5-triazin-2-ol
- 1,3,5-Triazin-2(1H)-one,6-amino-4-methyl-
- Acetoguanide
- 2-Amino-4-hydroxy-6-methyl-1,3,5-triazine
- 2-amino-6-methyl-1H-1,3,5-triazin-4-one
- IN-B 5528
- 4-Amino-6-methyl-1,3,5-triazin-2(1H)-one
- Azacitidine Impurity 1
- Azacitidine Impurity L
- 6-Amino-4-methyl-1,3,5-triazin-2(1H)-one
- 1,3,5-Triazin-2(1H)-one, 4-aMino-6-Methyl-
- 1,3,5-Triazin-2(1H)-one, 6-amino-4-methyl-
- PubChem20324
- AMOT0107
- BCP21532
- SBB085641
- RW3508
- VZ28272
- OR2
- 2-AMINO-4-HYDROXY-6-
- 4-amino-6-methyl-1,3,5-triazin-2-ol, AldrichCPR
- AKOS026731019
- SCHEMBL1096504
- MFCD00052767
- 6-amino-4-methyl-1,2-dihydro-1,3,5-triazin-2-one
- CS-W022076
- O-desmethyl triazine amine (IN-B5528)
- SY104111
- AKOS015999717
- BP-11347
- AM20120521
- AKOS006223437
- 1,3,5-Triazin-2(1H)-one, 6-amino-4-methyl
- SCHEMBL13833614
- 4-amino-6-methyl-1H-1,3,5-triazin-2-one
- 2-amino-6-methyl-1H-1,3,5-triazin-4-one;4-Amino-6-methyl-1,3,5-triazin-2-ol
- TS-00005
- 4-Amino-6-methyl-1 pound not3 pound not5-triazin-2-ol
- A810482
- 16352-06-0
- NS00067686
- FT-0611112
- DTXSID80274686
- SB73412
- 4-AMINO-6-METHYL-3H-1,3,5-TRIAZIN-2-ONE
- 1,3,5-Triazine, 2-amino-4-hydroxy-6-methyl-
- 4-AMINO-6-METHYL-5H-1,3,5-TRIAZIN-2-ONE
- DB-026182
-
- MDL: MFCD00052767
- Inchi: 1S/C4H6N4O/c1-2-6-3(5)8-4(9)7-2/h1H3,(H3,5,6,7,8,9)
- InChI Key: UUTHDVPZNWJUFV-UHFFFAOYSA-N
- SMILES: O=C1N=C(N([H])[H])N=C(C([H])([H])[H])N1[H]
Computed Properties
- Exact Mass: 126.05400
- Monoisotopic Mass: 126.054
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 9
- Rotatable Bond Count: 0
- Complexity: 205
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -1.2
- Topological Polar Surface Area: 79.8
Experimental Properties
- Density: 1.67±0.1 g/cm3 (20 ºC 760 Torr),
- Melting Point: >350 ºC
- Boiling Point: 233.3±23.0 ºC (760 Torr),
- Flash Point: 94.9±22.6 ºC,
- Refractive Index: 1.731
- Solubility: Dissolution (37 g/l) (25 º C),
- PSA: 84.92000
- LogP: 0.04900
Acetoguanide Security Information
- Signal Word:Warning
- Hazard Statement: H302-H315-H319-H332-H335
- Warning Statement: P261-P280-P305+P351+P338
- Hazard Category Code: 41
- Safety Instruction: S22-S24/25
-
Hazardous Material Identification:
- Storage Condition:Keep in dark place,Inert atmosphere,2-8°C
- Safety Term:S22;S24/25
- Risk Phrases:R36/37/38
Acetoguanide Customs Data
- HS CODE:2933699090
- Customs Data:
China Customs Code:
2933699090Overview:
2933699090 Other structurally non fused triazine ring containing compounds. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933699090 other compounds containing an unfused triazine ring (whether or not hydrogenated) in the structure.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:6.5%.General tariff:20.0%
Acetoguanide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Ambeed | A241592-10g |
4-Amino-6-methyl-1,3,5-triazin-2-ol |
16352-06-0 | 95% | 10g |
$307.0 | 2025-02-21 | |
eNovation Chemicals LLC | D402997-5g |
4-AMINO-6-METHYL-1,3,5-TRIAZIN-2-OL |
16352-06-0 | 97% | 5g |
$800 | 2024-06-05 | |
abcr | AB149427-10 g |
4-Amino-6-methyl-1,3,5-triazin-2-ol, 95%; . |
16352-06-0 | 95% | 10 g |
€618.30 | 2023-07-20 | |
SHENG KE LU SI SHENG WU JI SHU | sc-479452-1g |
Acetoguanide, |
16352-06-0 | 1g |
¥2858.00 | 2023-09-05 | ||
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-ED772-50mg |
Acetoguanide |
16352-06-0 | 95% | 50mg |
72.0CNY | 2021-07-13 | |
Apollo Scientific | OR27314-250mg |
2-Amino-4-hydroxy-6-methyl-1,3,5-triazine |
16352-06-0 | 95% | 250mg |
£15.00 | 2025-02-19 | |
eNovation Chemicals LLC | D523302-1g |
4-AMino-6-Methyl-1,3,5-triazin-2-ol |
16352-06-0 | 97% | 1g |
$150 | 2024-05-24 | |
eNovation Chemicals LLC | D523302-5g |
4-AMino-6-Methyl-1,3,5-triazin-2-ol |
16352-06-0 | 97% | 5g |
$270 | 2024-05-24 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD2315-100mg |
4-Amino-6-methyl-1,3,5-triazin-2-ol |
16352-06-0 | 95% | 100mg |
¥118.0 | 2022-03-01 | |
eNovation Chemicals LLC | Y0983173-10g |
4-Amino-6-methyl-1,3,5-triazin-2-ol |
16352-06-0 | 95% | 10g |
$620 | 2024-08-02 |
Acetoguanide Related Literature
-
Lanhua Yi,Yuan Meng,Rui Wang,Junjie Fei,Xianyou Wang,Yebo Lu New J. Chem., 2020,44, 13472-13479
-
Qiaoling Liu,Xiuyun Niu,Yan Zhang,Ying Zhao,Kaixin Xie,Boru Yang,Qing He,Shiyou Lv,Lin Li Nanoscale, 2020,12, 13010-13016
-
Vijaya Prabhagar. M.,M. Praveen Kumar,Chisato Takahashi,Subrata Kundu,Tharangattu N. Narayanan,Deepak K. Pattanayak New J. Chem., 2019,43, 14313-14319
-
Jingxiang Zhao,Lichang Yin,Zhongfang Chen J. Mater. Chem. A, 2019,7, 13284-13292
Additional information on Acetoguanide
Acetoguanide (CAS No. 16352-06-0): A Comprehensive Overview of Its Chemical Profile and Emerging Applications
Acetoguanide, chemically designated as 1,3-dihydro-4-thioxo-1H-pyrazolo[3,4-d]pyrimidin-2(1H)-one, is a compound with the molecular formula C₄H₄N₄OS and a molecular weight of 160.18 g/mol. Its CAS number, 16352-06-0, is a unique identifier that distinguishes it in the chemical registry. This heterocyclic sulfonamide derivative has garnered significant attention in the pharmaceutical and biochemical communities due to its versatile structural framework and potential therapeutic applications.
The chemical structure of Acetoguanide features a pyrazolopyrimidine core, which is a privileged scaffold in medicinal chemistry. The presence of a sulfur atom in the thioxo group contributes to its unique reactivity and biological interactions. This compound has been studied for its pharmacological properties, particularly in the context of antiviral, antibacterial, and anti-inflammatory agents. Recent advancements in synthetic chemistry have enabled the development of novel derivatives that enhance its efficacy and reduce potential side effects.
One of the most compelling aspects of Acetoguanide is its role as a precursor in the synthesis of more complex pharmacophores. Researchers have leveraged its structural motifs to design molecules with improved pharmacokinetic profiles. For instance, modifications to the pyrazolopyrimidine ring have led to compounds with enhanced binding affinity to target enzymes and receptors. These modifications are often guided by computational modeling and high-throughput screening techniques, which accelerate the discovery process.
In recent years, Acetoguanide has been explored for its potential in addressing emerging infectious diseases. The global rise in antibiotic-resistant bacteria has necessitated the discovery of novel antimicrobial agents. Acetoguanide derivatives have shown promise in disrupting bacterial biofilm formation and inhibiting key metabolic pathways. Additionally, studies suggest that it may interact with viral proteases, making it a candidate for antiviral therapies. These findings are particularly relevant in light of the ongoing challenge posed by drug-resistant pathogens.
The biochemical mechanism of action for Acetoguanide involves its ability to modulate enzyme activity through competitive inhibition or allosteric regulation. For example, certain derivatives have been found to inhibit enzymes involved in DNA replication and transcription, thereby exerting antitumor effects. Furthermore, its sulfonamide moiety allows for interactions with biological targets rich in hydrogen bond donors and acceptors, which is crucial for drug-receptor binding affinity.
From a synthetic chemistry perspective, Acetoguanide serves as a versatile building block for constructing more complex molecules. The thioxo group can undergo various chemical transformations, including oxidation, reduction, and nucleophilic substitution reactions, enabling the creation of diverse derivatives. These synthetic pathways are often optimized for scalability and cost-effectiveness, ensuring that promising lead compounds can be efficiently produced for further preclinical and clinical evaluations.
The pharmacokinetic properties of Acetoguanide have been extensively studied to understand its absorption, distribution, metabolism, and excretion (ADME) profiles. Advances in metabolomics have revealed that it undergoes biotransformation primarily via Phase II metabolism, where it forms conjugates with glucuronic acid or sulfate groups. This metabolic pathway contributes to its elimination from the body but also influences its bioavailability and potential toxicity profiles.
Regulatory considerations play a critical role in the development and commercialization of Acetoguanide derivatives. Compliance with Good Manufacturing Practices (GMP) ensures that pharmaceutical-grade materials are produced consistently and safely. Additionally, preclinical toxicology studies are essential to assess potential adverse effects before human trials commence. These studies often involve evaluating acute toxicity, chronic exposure risks, and genotoxicity endpoints to ensure patient safety.
The future directions for research on Acetoguanide include exploring its potential in combination therapies with existing drugs to overcome resistance mechanisms. Furthermore, computational approaches such as molecular dynamics simulations can provide insights into how modifications to its structure might enhance binding affinity or reduce off-target effects. These interdisciplinary efforts are crucial for translating laboratory findings into effective clinical treatments.
In conclusion, Acetoguanide (CAS No. 16352-06-0) is a multifaceted compound with significant potential in pharmaceutical applications. Its unique chemical structure and biological interactions make it a valuable scaffold for drug discovery efforts aimed at addressing various diseases. As research continues to uncover new derivatives and mechanisms of action, Acetoguanide is poised to remain at the forefront of medicinal chemistry innovation.
16352-06-0 (Acetoguanide) Related Products
- 923480-66-4(1,6,7-trimethyl-8-(2-methylpropyl)-3-(3-phenylpropyl)-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione)
- 2227699-68-3(tert-butyl N-{2-[(1R)-1-aminoethyl]-5-bromophenyl}carbamate)
- 1806327-21-8(7-(Chloromethyl)benzo[d]oxazole-2-acetonitrile)
- 1019851-97-8(N-(2-hydroxyethyl)piperidine-4-carboxamide hydrochloride)
- 2171178-11-1((3R)-3-amino-1-(4-chloro-3-methylphenyl)pentan-2-one)
- 261762-85-0(1-(2-Chloro-6-Fluoro-3-Methylphenyl)Methanamine)
- 1001519-15-8(methyl 2-{4-ethyl-5-(1-methyl-1H-pyrazol-5-yl)-4H-1,2,4-triazol-3-ylsulfanyl}acetate)
- 1324848-81-8(2-(1H-1,2,3-benzotriazol-1-yl)-N-(6-methylpyridin-2-yl)acetamide)
- 2138561-26-7(4-(3,3-Dimethylcyclohex-1-en-1-yl)thiophene-2-carbaldehyde)
- 397281-12-8(2-(naphthalen-1-yloxy)-N-(4-nitrophenyl)acetamide)
